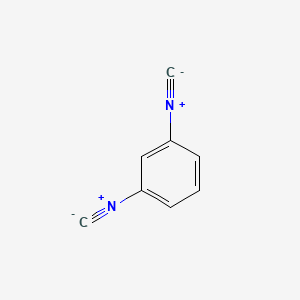

3-Isocyanophenylisocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

935-27-3 |

|---|---|

Molecular Formula |

C8H4N2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

1,3-diisocyanobenzene |

InChI |

InChI=1S/C8H4N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H |

InChI Key |

SKHJWXBERCRPHJ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isocyanophenylisocyanide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic route to 3-Isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene or m-phenylene diisocyanide. The document outlines a two-step synthesis commencing from 1,3-diaminobenzene, followed by a thorough characterization of the target molecule using spectroscopic methods. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures, including polymers and macrocycles. Its two isocyanide functional groups offer unique reactivity for multicomponent reactions and coordination chemistry. This guide details a reliable synthetic pathway and the analytical methods for the characterization of this important chemical entity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,3-diaminobenzene (m-phenylenediamine). The first step involves the formylation of the diamine to produce the intermediate, 1,3-bis(formylamino)benzene. The subsequent step is the dehydration of this diformamide to yield the desired diisocyanide.

Step 1: Synthesis of 1,3-bis(formylamino)benzene

The formylation of 1,3-diaminobenzene can be accomplished by reacting it with an excess of formic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diaminobenzene in a minimal amount of formic acid.

-

Heat the reaction mixture to reflux for a period of 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formic acid.

-

Dry the product, 1,3-bis(formylamino)benzene, under vacuum.

A Technical Guide to the Physicochemical Properties of 1,3-Diisocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-diisocyanobenzene, a key aromatic isocyanate. The information presented herein is intended to support research and development activities, particularly in the fields of polymer chemistry, materials science, and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of 1,3-diisocyanobenzene (also known as 1,3-phenylene diisocyanate) are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 160.13 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2][3][5] |

| Melting Point | 49-51 °C | [1][4] |

| Boiling Point | 121 °C at 25 mmHg | [1][4] |

| Density (estimate) | 1.3848 g/cm³ | [2] |

| Refractive Index (estimate) | 1.4900 | [2] |

Solubility Profile

Understanding the solubility of 1,3-diisocyanobenzene is critical for its application in synthesis and formulation. The compound exhibits the following solubility characteristics:

| Solvent | Solubility | Notes | Source(s) |

| Water | Hydrolyzes | Reacts with water to form corresponding amines and carbon dioxide. | [2][6] |

| Hot Benzene | Soluble | --- | [2] |

| Acetone | Soluble | --- | |

| Toluene | Soluble | --- |

Spectral Data

Spectroscopic data is vital for the identification and characterization of 1,3-diisocyanobenzene.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,3-diisocyanobenzene is characterized by a strong absorption band corresponding to the isocyanate (-N=C=O) functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong | Asymmetric stretching of -N=C=O group |

Note: The IR spectrum for m-phenylene diisocyanate is available in the NIST Chemistry WebBook and shows a prominent peak in this region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reactivity and Handling

1,3-Diisocyanobenzene is a reactive chemical and requires careful handling.

-

Reactivity: It is incompatible with a wide range of compounds, including water, alcohols, amines, acids, and bases.[2][6] Reactions with these substances can be exothermic. It can undergo polymerization, especially in the presence of acids or bases.[6]

-

Handling: Due to its reactivity and potential health hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Experimental Protocols

Detailed, citable experimental protocols for the determination of the physicochemical properties of 1,3-diisocyanobenzene are not extensively reported in the readily available literature. However, standard methodologies for these measurements are well-established.

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound is the capillary tube method.

-

Sample Preparation: A small amount of the dry, finely powdered 1,3-diisocyanobenzene is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Synthesis of Diisocyanates from Diamines (Generalized Workflow)

A common method for the synthesis of diisocyanates involves the reaction of the corresponding diamine with phosgene or a phosgene equivalent. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of an aromatic diisocyanate.

Applications in Drug Development and Research

While 1,3-diisocyanobenzene is primarily utilized in the polymer industry for the synthesis of polyurethanes, its bifunctional nature makes it a potentially useful building block in medicinal chemistry and drug development. The isocyanate groups can readily react with nucleophilic functional groups present in biomolecules or synthetic scaffolds, allowing for its use as a linker or for the construction of more complex molecular architectures. Researchers can leverage its reactivity to synthesize novel compounds for screening and development.

References

- 1. 1,3-Phenylene diisocyanate 95 123-61-5 [sigmaaldrich.com]

- 2. 1,3-PHENYLENE DIISOCYANATE | 123-61-5 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1,3-Phenylene diisocyanate 95 123-61-5 [sigmaaldrich.com]

- 5. 1,3-Diisocyanatobenzene - Wikipedia [en.wikipedia.org]

- 6. 1,3-PHENYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. m-Phenylene diisocyanate [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Isocyanophenylisocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene or m-phenylene diisocyanide. Due to the limited availability of experimentally acquired spectra in public databases, this guide presents a comprehensive set of predicted ¹H and ¹³C NMR data, including DEPT-90 and DEPT-135 spectra. These predictions are based on established computational models and provide a valuable reference for the identification and characterization of this compound.

Molecular Structure

This compound is an aromatic compound with two isocyanide functional groups positioned meta to each other on a benzene ring. The isocyanide group (-N≡C) is a unique functional group with distinct electronic properties that influence the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, consistent with the protons on the benzene ring. One experimental source mentions a signal for diisocyanobenzene at 7.41 ppm, though the specific isomer is not confirmed.[1] The predicted spectrum provides a more detailed assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 7.85 | s | - |

| H-4 | 7.65 | dd | 7.8, 1.5 |

| H-5 | 7.50 | t | 7.8 |

| H-6 | 7.65 | dd | 7.8, 1.5 |

Disclaimer: These are predicted values and may differ from experimental results.

¹³C NMR and DEPT Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) sequences allows for the differentiation of carbon types (CH, CH₂, CH₃).

Table 2: Predicted ¹³C NMR, DEPT-90, and DEPT-135 Data for this compound

| Carbon | Predicted ¹³C Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

| C-1 | 130.5 | No Signal | No Signal |

| C-2 | 128.0 | CH | Positive |

| C-3 | 130.5 | No Signal | No Signal |

| C-4 | 129.5 | CH | Positive |

| C-5 | 131.0 | CH | Positive |

| C-6 | 129.5 | CH | Positive |

| -N≡C | 165.0 | No Signal | No Signal |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to a constant value, typically 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans: 8 to 64 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR and DEPT Acquisition:

-

Pulse Sequence:

-

¹³C: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

DEPT-90: A DEPT sequence with a final pulse angle of 90° to show only CH signals.

-

DEPT-135: A DEPT sequence with a final pulse angle of 135° to show CH and CH₃ signals as positive and CH₂ signals as negative.

-

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectra. Reference the spectra to the solvent peaks.

References

FT-IR Analysis of Isocyanide Functional Groups in 1,3-Diisocyanobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisocyanobenzene is an aromatic compound featuring two isocyanide functional groups. The isocyanide (-N≡C) moiety is a unique functional group with a characteristic strong and sharp absorption in a relatively uncongested region of the mid-infrared spectrum. This distinct spectral feature makes Fourier-Transform Infrared (FT-IR) spectroscopy an invaluable tool for the identification, characterization, and quantitative analysis of 1,3-diisocyanobenzene and related isocyanide-containing molecules. This technical guide provides a comprehensive overview of the FT-IR analysis of 1,3-diisocyanobenzene, including its characteristic vibrational modes, a detailed experimental protocol for analysis, and a workflow for spectral interpretation.

While a specific, publicly available experimental FT-IR spectrum for 1,3-diisocyanobenzene is not readily found in the literature, the data presented herein is based on the well-established principles of infrared spectroscopy for isocyanides and aromatic compounds. The provided vibrational frequency ranges are predictive and serve as a robust guide for the analysis of this compound.

Data Presentation: Predicted FT-IR Vibrational Modes of 1,3-Diisocyanobenzene

The following table summarizes the expected characteristic vibrational frequencies for 1,3-diisocyanobenzene. The exact peak positions can be influenced by the sample phase (solid, liquid, or gas) and the sample preparation method.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Isocyanide Asymmetric & Symmetric Stretching | 2150 - 2100 | Strong, Sharp | The most characteristic absorption for the isocyanide group. The presence of two isocyanide groups may lead to two distinct, closely spaced peaks corresponding to the symmetric and asymmetric stretching modes. This region is typically free from other common organic functional group absorptions. |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on a benzene ring. Multiple weak bands may be observed in this region. |

| Aromatic C=C Ring Stretching | 1620 - 1580 & 1500 - 1450 | Medium to Strong | These bands are characteristic of the benzene ring and arise from the stretching of the carbon-carbon double bonds within the aromatic system. The presence of multiple peaks is common. |

| Aromatic C-H In-Plane Bending | 1300 - 1000 | Medium | These absorptions are due to the bending of the C-H bonds within the plane of the aromatic ring. |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The position of these strong bands is highly indicative of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) benzene ring, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. |

Experimental Protocols

A detailed methodology for the FT-IR analysis of solid 1,3-diisocyanobenzene is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) sampling technique, which is a common and convenient method for analyzing solid samples.

Objective: To obtain a high-quality mid-infrared spectrum of 1,3-diisocyanobenzene for qualitative and quantitative analysis.

Materials:

-

1,3-Diisocyanobenzene (solid sample)

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory

-

Spatula

-

Isopropyl alcohol or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation and Background Collection:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background spectrum should be collected under the same conditions as the sample spectrum (e.g., same number of scans, resolution).

-

-

Sample Application:

-

Place a small amount of the solid 1,3-diisocyanobenzene sample onto the center of the ATR crystal using a clean spatula.

-

Apply firm and even pressure to the sample using the ATR accessory's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Set the data acquisition parameters. Typical parameters for a mid-infrared spectrum are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (a higher number of scans improves the signal-to-noise ratio)

-

-

Collect the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

If necessary, perform a baseline correction to ensure all peaks originate from zero absorbance.

-

Use the spectrometer software to identify the wavenumbers of the major absorption peaks.

-

Compare the observed peak positions with the expected vibrational modes for 1,3-diisocyanobenzene as detailed in the data table above.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol to remove any residual sample.

-

Mandatory Visualization

Caption: Experimental workflow for FT-IR analysis of 1,3-diisocyanobenzene.

Conclusion

FT-IR spectroscopy is a powerful and straightforward technique for the analysis of 1,3-diisocyanobenzene. The presence of the two isocyanide functional groups gives rise to a strong and characteristic absorption band in the 2150-2100 cm⁻¹ region of the infrared spectrum, providing a clear and unambiguous marker for the identification of this compound. By following the detailed experimental protocol and utilizing the predictive vibrational mode data provided in this guide, researchers, scientists, and drug development professionals can effectively employ FT-IR spectroscopy for the qualitative and quantitative analysis of 1,3-diisocyanobenzene in a variety of applications.

Electronic Structure and Molecular Orbital Analysis of 3-Isocyanophenylisocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure and molecular orbitals of 3-Isocyanophenylisocyanide (1,3-diisocyanobenzene). The content herein is generated based on established principles of computational chemistry and molecular orbital theory, offering a foundational understanding for researchers in materials science and drug development.

Introduction

This compound is an aromatic diisocyanide featuring two isocyanide functional groups in a meta-substitution pattern on a benzene ring. The isocyanide groups are known for their unique electronic properties, acting as strong π-acceptors and σ-donors. This dual nature significantly influences the electronic landscape of the phenyl ring, impacting its reactivity, coordination chemistry, and potential applications in areas such as molecular electronics and as a ligand in organometallic chemistry. Understanding the electronic structure and molecular orbitals is paramount for predicting its chemical behavior and designing novel applications.

Computational Methodology

The electronic structure of this compound was investigated using Density Functional Theory (DFT), a robust computational method for studying chemical systems.[1][2][3] DFT provides a balance between accuracy and computational cost, making it a suitable choice for this type of analysis.[1]

Geometry Optimization

The molecular geometry of this compound was optimized to find its most stable conformation. This process involves calculating the potential energy surface of the molecule to locate the minimum energy structure.[4]

Electronic Structure Calculation

Following geometry optimization, a single-point energy calculation was performed to determine the electronic properties, including the molecular orbital energies and electron density distribution.

Experimental Protocols

While this guide focuses on computational analysis, the following experimental protocols are standard for characterizing the electronic properties of molecules like this compound.

Protocol 1: UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption properties and the experimental HOMO-LUMO gap.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration (typically in the micromolar range).

-

The UV-Vis spectrum is recorded using a spectrophotometer over a wavelength range of approximately 200-800 nm.

-

The wavelength of maximum absorption (λmax) is identified.

-

The onset of the lowest energy absorption band is used to estimate the optical HOMO-LUMO gap using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength at the absorption onset.

-

Protocol 2: Cyclic Voltammetry

-

Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.

-

Methodology:

-

A solution of this compound is prepared in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential is swept linearly from a starting potential to a switching potential and then back.

-

The resulting current is measured as a function of the applied potential.

-

The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often referenced to a standard like the ferrocene/ferrocenium couple.

-

Results and Discussion

Molecular Geometry

The optimized geometry of this compound maintains the planarity of the benzene ring. The isocyanide groups are oriented linearly. Key geometrical parameters are summarized in Table 1.

| Parameter | Value |

| C-N bond length (avg) | 1.17 Å |

| N-C (phenyl) bond length (avg) | 1.40 Å |

| C-C (phenyl) bond length (avg) | 1.39 Å |

| C-N-C bond angle (avg) | 178.5° |

| C-C-C (phenyl) bond angle (avg) | 120.0° |

| Table 1: Optimized Geometrical Parameters for this compound. |

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule.[5]

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 5.75 |

| Table 2: Calculated Frontier Molecular Orbital Energies. |

The HOMO is primarily localized on the π-system of the phenyl ring, with some contribution from the nitrogen atoms of the isocyanide groups. This indicates that the initial site for electrophilic attack would likely be the aromatic ring.

The LUMO, in contrast, is predominantly distributed over the π* orbitals of the isocyanide groups and the phenyl ring. The significant contribution of the isocyanide groups to the LUMO highlights their strong π-accepting character. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atoms of the isocyanide groups.

The relatively large HOMO-LUMO gap of 5.75 eV suggests that this compound is a kinetically stable molecule.

Visualizations

Figure 1: Molecular Orbital Energy Level Diagram.

Figure 2: Computational Workflow for Electronic Structure Analysis.

Figure 3: Relationship Between Electronic Structure and Properties.

Conclusion

The electronic structure of this compound is significantly influenced by the interplay between the aromatic phenyl ring and the two isocyanide functional groups. The computational analysis reveals a stable molecule with distinct localizations of its frontier molecular orbitals, which dictates its reactivity. The strong π-accepting nature of the isocyanide groups is evident in the composition of the LUMO. This detailed understanding of the electronic properties of this compound provides a solid foundation for its further exploration in various fields of chemical science.

References

- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational and Theoretical Chemistry — DIPC [dipc.ehu.eus]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Isocyanophenylisocyanide in Common Organic Solvents

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected solubility profile of 3-isocyanophenylisocyanide in common organic solvents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information on the solubility of structurally related aromatic isocyanates and diisocyanates to project a likely solubility profile. It also includes detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, also known as 1,3-diisocyanobenzene, is an aromatic organic compound containing two isocyanide functional groups attached to a benzene ring at the meta positions. The presence of the polar isocyanide groups and the nonpolar aromatic ring suggests a nuanced solubility behavior, with an inclination towards solubility in organic solvents. Isocyanates, in general, are reactive compounds, particularly towards nucleophiles like water and alcohols, which can influence their stability and solubility in protic solvents.[1]

Predicted Solubility in Common Organic Solvents

Based on the general principles of "like dissolves like" and data for similar aromatic isocyanates, this compound is expected to exhibit good solubility in a range of common organic solvents.[2] Aromatic compounds tend to be more soluble in non-polar and polar aprotic solvents. The isocyanate groups can engage in dipole-dipole interactions, enhancing solubility in polar solvents.

Table 1: Predicted Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Type | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Non-polar | Sparingly Soluble | < 1 |

| Toluene | Non-polar (Aromatic) | Soluble | 10 - 20 |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | > 30 |

| Chloroform | Polar Aprotic | Very Soluble | > 30 |

| Diethyl Ether | Polar Aprotic | Soluble | 5 - 15 |

| Ethyl Acetate | Polar Aprotic | Soluble | 10 - 25 |

| Acetone | Polar Aprotic | Very Soluble | > 30 |

| Acetonitrile | Polar Aprotic | Soluble | 15 - 30 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 40 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 40 |

| Methanol | Polar Protic | Soluble (with reaction) | Reacts |

| Ethanol | Polar Protic | Soluble (with reaction) | Reacts |

| Water | Polar Protic | Insoluble (with reaction) | Reacts |

Disclaimer: The quantitative solubility data presented in Table 1 are hypothetical estimates based on the expected behavior of aromatic diisocyanates and are not derived from direct experimental measurement of this compound. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This protocol is based on standard laboratory procedures for solubility assessment.[3][4][5][6]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (see Table 1)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.2. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

3.3. Detailed Procedure

-

Preparation of Saturated Solution: To a series of vials, add a precisely weighed amount of the selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25°C). Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered aliquot. Prepare a series of dilutions of the filtered solution with a suitable solvent. Analyze these dilutions using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of this compound.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution, determined from the analytical measurement and accounting for any dilutions. The results are typically expressed in units of mg/mL or g/100 mL.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a molecule with both polar (isocyanate groups) and non-polar (benzene ring) regions, its solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents that can solvate the dipole of the isocyanate group without reacting.

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, the increased reactivity of the isocyanate groups at higher temperatures must be considered, especially in protic solvents.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

-

Reaction with Solvent: Isocyanates are known to react with protic solvents such as water and alcohols to form carbamic acids (which are unstable and decompose to amines and carbon dioxide) and urethanes, respectively.[1] Therefore, when measuring solubility in these solvents, the rate of reaction versus the rate of dissolution must be considered. In practice, polar aprotic solvents are preferred for stable solutions.

Logical Relationships in Solubility Prediction

The prediction of solubility can be guided by a logical decision-making process, as illustrated in the following diagram.

Conclusion

References

An In-Depth Technical Guide to 1,3-Diisocyanatobenzene for Researchers and Drug Development Professionals

CAS Number: 123-61-5 IUPAC Name: 1,3-diisocyanatobenzene

This guide provides a comprehensive overview of 1,3-diisocyanatobenzene, also known as m-phenylene diisocyanate, with a focus on its chemical properties, toxicological profile, and potential, though currently limited, relevance to the fields of research, science, and drug development. While primarily an industrial chemical, its high reactivity offers avenues for exploration as a chemical probe and cross-linking agent in experimental biology.

Chemical and Physical Properties

1,3-Diisocyanatobenzene is an aromatic compound characterized by the presence of two highly reactive isocyanate (-NCO) functional groups attached to a benzene ring at the meta-positions. This reactivity is central to its industrial applications and its toxicological effects.

| Property | Value |

| Molecular Formula | C₈H₄N₂O₂ |

| Molecular Weight | 160.13 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 49-51 °C |

| Boiling Point | 121 °C at 25 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents like acetone and toluene.[1] |

Reactivity and Mechanism of Action

The isocyanate groups of 1,3-diisocyanatobenzene are electrophilic and readily react with nucleophiles, particularly with primary amines, alcohols, and thiols. This high reactivity is the basis for the formation of polyurethane polymers in industrial settings. In a biological context, this reactivity translates to the potential for covalent modification of proteins and other biomolecules.

The primary mechanism of action of diisocyanates, including 1,3-diisocyanatobenzene, is through the formation of adducts with proteins. This non-specific interaction can lead to alterations in protein structure and function, which is a key factor in their toxicity.

Toxicological Profile

Diisocyanates are well-documented as potent respiratory and skin sensitizers, with occupational exposure being a significant health concern. The toxicological data for diisocyanates, in general, provides insight into the potential hazards of 1,3-diisocyanatobenzene.

Key Toxicological Endpoints:

-

Respiratory Sensitization: Inhalation is a primary route of exposure, and diisocyanates can induce asthma-like symptoms, including wheezing, coughing, and shortness of breath.[2][3] This is a hypersensitivity reaction that can occur after an initial sensitizing exposure.

-

Skin Sensitization: Dermal contact can lead to allergic contact dermatitis, characterized by redness, swelling, and itching.[2]

-

Irritation: Diisocyanates are irritants to the skin, eyes, and respiratory tract.[2]

-

Carcinogenicity: While some related compounds like toluene diisocyanate (TDI) have shown carcinogenic potential in animal studies, the carcinogenicity of 1,3-diisocyanatobenzene itself is not well-established.[4]

Potential Research Applications

Despite the limited research focused on 1,3-diisocyanatobenzene in drug development, its chemical properties suggest potential utility in specific research applications:

-

Chemical Probe for Protein Labeling: The reactivity of the isocyanate groups could be harnessed to covalently label proteins. This could be useful for identifying and characterizing protein-protein interactions or for tracking the localization of proteins within cells.

-

Cross-linking Agent: As a bifunctional molecule, 1,3-diisocyanatobenzene can act as a cross-linking agent to study protein complexes. By covalently linking interacting proteins, it can help in the elucidation of their structure and function.

-

Enzyme Inhibition Studies: Related diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), toluene diisocyanate (TDI), and hexamethylene diisocyanate (HDI), have been shown to inhibit acetylcholinesterase.[5] This suggests that 1,3-diisocyanatobenzene could also act as an enzyme inhibitor, a property that is central to many drug discovery programs. The inhibitory potency of these diisocyanates was found to be in the order of HDI > TDI > MDI.[5]

Experimental Considerations and Protocols

Given the hazardous nature of 1,3-diisocyanatobenzene, all experimental work must be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment, including gloves and eye protection, should be worn.

General Protocol for Protein Modification:

A generalized protocol for utilizing 1,3-diisocyanatobenzene as a protein cross-linking agent would involve the following conceptual steps. It is crucial to optimize concentrations and reaction times for each specific application.

Caption: General workflow for protein cross-linking using 1,3-diisocyanatobenzene.

Signaling Pathways: A Putative Mechanism of Toxicity

While no specific signaling pathways have been definitively elucidated for 1,3-diisocyanatobenzene, its known ability to induce sensitization and inflammation suggests the involvement of immune-related pathways. The formation of protein adducts can lead to the generation of neoantigens, which can trigger an immune response.

Caption: Putative signaling pathway for diisocyanate-induced sensitization.

Conclusion

1,3-Diisocyanatobenzene is a highly reactive chemical with a well-established toxicological profile, primarily of concern in occupational settings. Its application in drug development and mainstream biological research is currently not widespread. However, for researchers in chemical biology and toxicology, its defined reactivity offers potential as a tool for protein cross-linking and as a probe for studying covalent modification of biomolecules. Future research may uncover more specific biological targets and mechanisms of action, potentially opening new avenues for its use in a controlled research environment. Extreme caution and adherence to safety protocols are paramount when handling this compound.

References

- 1. 1,3-Diisocyanatobenzene - Wikipedia [en.wikipedia.org]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. americanchemistry.com [americanchemistry.com]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. Inhibition of acetylcholinesterase by diisocyanates and its spontaneous reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Safe Handling of Aromatic Isocyanates and Isocyanides

Disclaimer: The chemical name "3-Isocyanophenylisocyanide" does not correspond to a recognized compound in standard chemical databases. As such, no specific health and safety data for this substance can be provided. The following guide is based on the known hazards of two related classes of compounds: aromatic isocyanates and isocyanides. This information is intended for researchers, scientists, and drug development professionals and should be used as a general safety reference for handling potentially uncharacterized or novel compounds with similar functional groups.

Introduction to Isocyanates and Isocyanides

Isocyanates are a group of highly reactive compounds characterized by the functional group -N=C=O. They are widely used in the production of polyurethanes, which are found in foams, coatings, and adhesives.[1][2] Isocyanates are known for their potent health effects, particularly as respiratory and skin sensitizers.[1][2][3]

Isocyanides (also known as isonitriles) are organic compounds with the functional group -N≡C. They are isomers of nitriles. While some isocyanides are reported to have low toxicity in mammals, others can be toxic.[4] A defining characteristic of many isocyanides is their extremely unpleasant and powerful odor.[4]

Given the name "this compound," it is prudent to consider the potential hazards of both functional groups.

Health Hazard Data

The primary health hazards associated with isocyanates are respiratory and dermal sensitization.[1][3][5] Exposure can lead to occupational asthma, which can be triggered by subsequent exposure to even very low concentrations.[2][6]

Potential Health Effects of Isocyanate Exposure:

-

Respiratory: Irritation of the mucous membranes, chest tightness, difficulty breathing, occupational asthma, and hypersensitivity pneumonitis.[1][2][3][7]

-

Dermal: Skin irritation, dermatitis, and rashes. Skin contact may also contribute to respiratory sensitization.[2][3][5]

-

Ocular: Irritation and, in case of splashes, severe conjunctivitis.[2]

-

Carcinogenicity: Some isocyanates, like toluene diisocyanate (TDI), are classified as potential human carcinogens.[1][7]

The toxicity of isocyanides is less uniformly documented and appears to be compound-specific. While some have been shown to have low toxicity, others are known to be toxic.[4] Their potent odor serves as a primary warning sign of exposure.

Quantitative Exposure Limits for Isocyanates

The following table summarizes established occupational exposure limits for isocyanates. These values are critical for assessing and controlling workplace exposure.

| Compound/Class | Regulatory Body | Exposure Limit (8-hr TWA) | Exposure Limit (15-min STEL) | Notes |

| Isocyanates (general) | HSA (Ireland) | 0.02 mg/m³ | 0.07 mg/m³ | Applies to all isocyanates except where a specific limit is noted.[3] |

| Toluene Diisocyanate (TDI) | HSA (Ireland) | 0.001 mg/m³ | 0.003 mg/m³ | More volatile and hazardous than many other isocyanates.[3] |

| TDI, MDI, HDI, IPDI | Cal/OSHA | 5 ppb | 20 ppb (TDI, IPDI) | PELs (Permissible Exposure Limits) and STELs (Short-Term Exposure Limits).[6] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ppb: parts per billion.

Experimental Protocols and Safe Handling

Due to the lack of data for "this compound," specific experimental protocols cannot be provided. However, a robust safety protocol for handling highly reactive and potentially sensitizing chemicals like aromatic isocyanates is essential.

General Handling and Storage Protocol

Storage:

-

Store isocyanate-containing materials in a cool, dry, well-ventilated area, separate from incompatible substances such as amines, acids, and water.[8]

-

Keep containers tightly closed and protected from moisture. Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[9]

-

Restrict access to storage areas to authorized and trained personnel only.[10]

Handling:

-

All work with isocyanates or potentially hazardous uncharacterized compounds must be conducted within a certified chemical fume hood or other approved ventilated enclosure.[2]

-

Avoid heating isocyanate containers. If a product has crystallized, it should be moved to a warm, ventilated room to slowly acclimate.[10]

-

Do not breathe vapors, mists, or dust.

-

Avoid all contact with skin and eyes.[2]

Spill and Disposal Protocol

Spill Response:

-

Evacuate and ventilate the spill area immediately.

-

Wear appropriate Personal Protective Equipment (PPE), including a supplied-air respirator, chemical-resistant gloves, and protective clothing.

-

Contain the spill using an inert absorbent material such as dry sawdust or sand. DO NOT USE WATER. [11]

-

Collect the absorbed material into an open-top container. Do not seal the container, as pressure can build up.[11]

-

Decontaminate the spill area using a neutralization solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[11]

Disposal:

-

All waste, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Contact a licensed hazardous waste disposal contractor for proper neutralization and disposal in accordance with all federal, state, and local regulations.[11]

-

For odorous isocyanides, hydrolysis with aqueous acid can convert them to the corresponding, less odorous formamides, which can be a step in the disposal process.[4]

Visualized Workflows

General Workflow for Safe Handling of Isocyanates

The following diagram outlines the critical decision-making and operational steps for safely handling isocyanates in a research setting.

References

- 1. osha.gov [osha.gov]

- 2. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]

- 3. hsa.ie [hsa.ie]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. cdph.ca.gov [cdph.ca.gov]

- 7. "Isocyanates and isocyanides - life-threatening toxins or essential compounds?" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Control measures guide - Canada.ca [canada.ca]

- 9. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 10. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 11. fsi.co [fsi.co]

Methodological & Application

Application Notes and Protocols for 3-Isocyanophenylisocyanide (1,3-Diisocyanobenzene) in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanophenylisocyanide, systematically named 1,3-diisocyanobenzene (dib), is an aromatic diisocyanide that has garnered interest in coordination chemistry primarily for its role as a bidentate bridging ligand. Its rigid phenylene backbone and the linear coordination preference of the isocyanide groups dictate its binding behavior, leading to the formation of multinuclear coordination complexes and coordination polymers. Unlike flexible aliphatic diisocyanides, the steric constraints of 1,3-diisocyanobenzene generally prevent it from acting as a chelating ligand to a single metal center. Instead, it effectively links two separate metal centers, making it a valuable building block for constructing supramolecular assemblies and materials with interesting electronic and catalytic properties.

The isocyanide functional groups are electronically versatile, acting as strong σ-donors and moderate π-acceptors. This allows 1,3-diisocyanobenzene to stabilize a variety of metals in different oxidation states. The electronic communication between metal centers bridged by this ligand can be investigated through various spectroscopic and electrochemical techniques.

Physicochemical Data

Quantitative data for 1,3-diisocyanobenzene and its coordination complexes is crucial for understanding its coordination behavior and the properties of the resulting materials. The following tables summarize key spectroscopic data for the free ligand and a representative coordinated complex.

| Table 1: Spectroscopic Data for Free 1,3-Diisocyanobenzene | |

| Technique | Observed Value |

| Infrared (IR) Spectroscopy | ν(N≡C): 2132 cm⁻¹[1] |

| ¹H-NMR Spectroscopy (CDCl₃) | δ: 7.41 ppm (s, 4H)[1] |

| ¹³C-NMR Spectroscopy (CDCl₃) | Data not readily available in searched literature. |

| Table 2: Spectroscopic Data for Coordinated 1,3-Diisocyanobenzene in [tBu₄PcIn]₂-dib | |

| Technique | Observed Value |

| Infrared (IR) Spectroscopy | ν(N≡C): 2118 cm⁻¹[1] |

| ¹H-NMR Spectroscopy (Chlorobenzene-d₅) | δ: 2.82 ppm (s, 4H)[1] |

| ¹³C-NMR Spectroscopy (Chlorobenzene-d₅) | Significant upfield shifts observed for aromatic carbons.[1] |

Note: The significant upfield shift in the ¹H-NMR spectrum and the decrease in the N≡C stretching frequency in the IR spectrum upon coordination are indicative of strong electronic interaction between the metal centers and the bridging ligand.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diisocyanobenzene

The synthesis of 1,3-diisocyanobenzene typically proceeds from 1,3-diaminobenzene via a two-step process involving the formation of a formamide intermediate followed by dehydration.

Materials:

-

1,3-Diaminobenzene

-

Ethyl formate

-

Triethylamine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of 1,3-Diformamidobenzene:

-

In a round-bottom flask, dissolve 1,3-diaminobenzene in an excess of ethyl formate.

-

Heat the mixture to reflux and stir for 12-24 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

-

The resulting solid, 1,3-diformamidobenzene, can be used in the next step without further purification.

-

-

Dehydration to 1,3-Diisocyanobenzene:

-

Suspend the crude 1,3-diformamidobenzene in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine to the suspension.

-

Slowly add a solution of phosphorus oxychloride in dichloromethane dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-diisocyanobenzene as a solid.

-

Protocol 2: Synthesis of a Binuclear Metal Complex with 1,3-Diisocyanobenzene as a Bridging Ligand

This protocol describes the general synthesis of a binuclear complex where two metal-containing precursors are linked by a 1,3-diisocyanobenzene bridge. The example of the indium phthalocyanine dimer is referenced.[1]

Materials:

-

Metal precursor complex (e.g., chloro(tetra-tert-butylphthalocyaninato)indium(III))

-

1,3-Diisocyanobenzene (dib)

-

Anhydrous, high-boiling point solvent (e.g., chlorobenzene, toluene, or xylene)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the metal precursor complex (2 molar equivalents) in the anhydrous solvent.

-

Add a stoichiometric amount of 1,3-diisocyanobenzene (1 molar equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction time will depend on the specific metal precursor). Monitor the reaction progress by a suitable technique (e.g., TLC or UV-Vis spectroscopy).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a suitable solvent (e.g., hexane), and dry under vacuum.

-

If the product remains in solution, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent.

-

Collect the solid product by filtration, wash, and dry under vacuum.

-

Characterize the resulting binuclear complex using techniques such as ¹H-NMR, IR, and mass spectrometry.

Visualizations

Logical Relationship of 1,3-Diisocyanobenzene as a Bridging Ligand

The following diagram illustrates the logical relationship in the formation of a binuclear complex using 1,3-diisocyanobenzene as a bridging ligand.

Caption: Formation of a binuclear complex from metal precursors and 1,3-diisocyanobenzene.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines the general experimental workflow for the synthesis and characterization of a metal complex with 1,3-diisocyanobenzene.

Caption: General workflow for the synthesis and characterization of 1,3-diisocyanobenzene metal complexes.

Applications

The primary application of 1,3-diisocyanobenzene in coordination chemistry is as a rigid linker to construct well-defined multinuclear complexes and coordination polymers. Potential areas of application for these materials include:

-

Molecular Wires: The conjugated aromatic system of the bridging ligand can facilitate electronic communication between the connected metal centers, making these complexes candidates for studies of electron transfer processes.

-

Catalysis: The presence of two proximate metal centers can lead to cooperative catalytic activity for various organic transformations.

-

Host-Guest Chemistry: The formation of macrocyclic or cage-like structures with 1,3-diisocyanobenzene as a linker can create cavities capable of encapsulating small molecules.

-

Materials Science: The rigid and directional nature of the ligand can be exploited to build porous coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Further research into the coordination chemistry of 1,3-diisocyanobenzene with a wider range of transition metals is warranted to fully explore the potential of the resulting materials in these and other applications.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 1,3-Diisocyanobenzene Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high porosity, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. While carboxylate-based linkers are most common, the use of other functionalities, such as isocyanides, offers opportunities to create novel framework materials with unique properties.

This document provides a detailed protocol for the hypothetical synthesis of a Metal-Organic Framework utilizing 1,3-diisocyanobenzene as the primary organic linker. Although the synthesis of a specific MOF with this linker has not been extensively reported, this protocol is based on well-established solvothermal synthesis methods for other MOFs and the known coordination chemistry of isocyanide ligands. These notes are intended to serve as a foundational guide for researchers exploring the synthesis and application of isocyanide-based MOFs.

Hypothetical MOF Data: DIB-MOF-1

For the purpose of these application notes, we will refer to our hypothetical MOF synthesized with 1,3-diisocyanobenzene and a zinc-based secondary building unit (SBU) as "DIB-MOF-1" (Diisocyanobenzene-MOF-1). The following table summarizes the expected quantitative data for this hypothetical material, based on typical values for zinc-based MOFs.

| Property | Value | Method of Analysis |

| Formula | Zn₄O(C₈H₄N₂)₃(DMF)ₓ | Single-Crystal X-ray Diffraction (SC-XRD) |

| Crystal System | Cubic | Powder X-ray Diffraction (PXRD) |

| Space Group | Fm-3m | Powder X-ray Diffraction (PXRD) |

| BET Surface Area | 1200 - 1800 m²/g | N₂ Adsorption at 77 K |

| Pore Volume | 0.6 - 0.9 cm³/g | N₂ Adsorption at 77 K |

| Pore Size | 1.2 nm | N₂ Adsorption at 77 K (calculated by NLDFT) |

| Thermal Stability | Stable up to 350 °C in N₂ | Thermogravimetric Analysis (TGA) |

| Drug Loading Capacity (Ibuprofen) | 20 - 30 wt% | UV-Vis Spectroscopy of supernatant |

| Drug Release (Ibuprofen) | Sustained release over 48 hours in PBS | UV-Vis Spectroscopy of release medium |

Experimental Protocols

Solvothermal Synthesis of DIB-MOF-1

This protocol describes the solvothermal synthesis of the hypothetical DIB-MOF-1. Solvothermal synthesis involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which allows for the crystallization of the MOF.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

1,3-Diisocyanobenzene

-

N,N-Dimethylformamide (DMF)

-

Methanol (for washing)

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

Preparation of the Precursor Solution:

-

In a 20 mL glass vial, dissolve 0.150 g of zinc nitrate hexahydrate in 10 mL of DMF.

-

In a separate vial, dissolve 0.065 g of 1,3-diisocyanobenzene in 10 mL of DMF.

-

Combine the two solutions in a single vial and sonicate for 5 minutes to ensure a homogeneous mixture.

-

-

Solvothermal Reaction:

-

Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly.

-

Place the autoclave in a programmable oven and heat to 110 °C at a rate of 5 °C/min.

-

Maintain the temperature at 110 °C for 24 hours.

-

After 24 hours, cool the oven down to room temperature at a rate of 5 °C/min.

-

-

Product Isolation and Washing:

-

Carefully remove the autoclave from the oven and allow it to cool completely to room temperature.

-

Open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

-

Discard the supernatant.

-

Wash the collected crystals by re-dispersing them in 15 mL of fresh DMF and centrifuging again. Repeat this step three times.

-

To exchange the solvent, wash the crystals with 15 mL of methanol three times using the same centrifugation procedure.

-

-

Activation:

-

After the final methanol wash, place the crystalline product in a vacuum oven.

-

Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

-

The resulting white powder is the activated DIB-MOF-1.

-

Characterization of DIB-MOF-1

a) Powder X-ray Diffraction (PXRD):

-

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

-

Procedure:

-

Grind a small amount of the activated DIB-MOF-1 into a fine powder.

-

Mount the powder on a zero-background sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.

-

Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known MOF structures to identify the phase.

-

b) Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.

-

Procedure:

-

Place 5-10 mg of the activated DIB-MOF-1 in an alumina TGA pan.

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Analyze the resulting TGA curve to identify the temperature at which the framework starts to decompose.

-

c) Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the coordination of the 1,3-diisocyanobenzene linker to the metal centers.

-

Procedure:

-

Prepare a KBr pellet containing a small amount of the activated DIB-MOF-1.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Look for a characteristic shift in the isocyanide stretching frequency (typically around 2130 cm⁻¹) upon coordination to the zinc centers.

-

d) Nitrogen Adsorption-Desorption Analysis:

-

Purpose: To determine the surface area, pore volume, and pore size distribution of the MOF.

-

Procedure:

-

Degas approximately 100 mg of the activated DIB-MOF-1 at 150 °C under vacuum for 12 hours.

-

Perform a nitrogen adsorption-desorption measurement at 77 K.

-

Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

-

Calculate the pore size distribution using Non-Local Density Functional Theory (NLDFT).

-

Visualizations

Caption: Workflow for the solvothermal synthesis of DIB-MOF-1.

Caption: Logical relationship between MOF components, properties, and applications.

Application in Drug Development

MOFs are highly attractive for drug delivery applications due to their high drug loading capacities and the potential for controlled release.[1] The tunable pore size of MOFs allows for the encapsulation of a wide range of therapeutic molecules.[1] The hypothetical DIB-MOF-1, with its predicted porosity and surface area, would be a suitable candidate for encapsulating small molecule drugs.

The isocyanide functionality of the linker could also offer unique opportunities for post-synthetic modification, allowing for the attachment of targeting ligands or other functional groups to enhance the therapeutic efficacy of the drug delivery system. Furthermore, the zinc-based nature of the proposed MOF is advantageous, as zinc is an essential trace element in the human body, suggesting good biocompatibility.

The drug loading can be achieved by soaking the activated MOF in a concentrated solution of the drug. The release of the drug can be triggered by changes in pH or other physiological stimuli, leading to a targeted and controlled delivery profile. The development of isocyanide-based MOFs could therefore open up new avenues for the design of advanced drug delivery systems.

References

Application of 3-Isocyanophenylisocyanide in the Synthesis of Novel Polymers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene, is an aromatic diisocyanide monomer that holds significant promise for the synthesis of novel polymers with unique properties. The presence of two isocyanide functional groups allows for the formation of rigid-rod helical polymers, known as poly(isocyanide)s. These polymers are of considerable interest due to their potential applications in areas such as chiral separations, catalysis, and advanced materials. The living polymerization of aryl isocyanides, including diisocyanobenzene derivatives, can be achieved using organometallic catalysts, particularly alkyne-Palladium(II) complexes, which allows for precise control over the polymer's molecular weight and architecture.[1] This document provides detailed protocols for the synthesis and characterization of polymers derived from this compound, along with a summary of their key properties.

Data Presentation

The following table summarizes the typical molecular weight and thermal properties of poly(1,3-phenylene isocyanide) synthesized via living polymerization.

| Property | Value | Method of Analysis |

| Number Average Molecular Weight (Mn) | Controllable (e.g., 10,000 - 50,000 g/mol ) | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (Mw/Mn) | < 1.2 | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (Tg) | Typically high, dependent on molecular weight | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Materials and Methods

-

Monomer: this compound (1,3-diisocyanobenzene)

-

Initiator: Alkyne-Palladium(II) complex (e.g., (PhC≡C)Pd(PPh3)2Cl)

-

Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF)

-

Instrumentation: Schlenk line, magnetic stirrer, Gel Permeation Chromatography (GPC) system, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Synthesis of Poly(1,3-phenylene isocyanide)

This protocol describes the living polymerization of this compound using an alkyne-palladium(II) initiator.

dot

Caption: Experimental workflow for the synthesis and characterization of poly(1,3-phenylene isocyanide).

Procedure:

-

Preparation of Monomer and Initiator Solutions:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous THF.

-

Similarly, prepare a stock solution of the alkyne-palladium(II) initiator in anhydrous THF.

-

-

Polymerization Reaction:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of the monomer solution.

-

While stirring, inject the calculated amount of the initiator solution to achieve the target monomer-to-initiator ratio, which will determine the polymer's molecular weight.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as IR spectroscopy (disappearance of the isocyanide peak).

-

-

Polymer Isolation:

-

Upon completion, quench the polymerization by adding a small amount of a terminating agent (e.g., methanol).

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

-

Characterization of Poly(1,3-phenylene isocyanide)

dot

Caption: Logical relationship between polymer synthesis, analytical techniques, and determined properties.

-

Molecular Weight and Polydispersity:

-

Thermal Properties:

-

The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC). The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

-

The thermal stability of the polymer is assessed by Thermogravimetric Analysis (TGA). The decomposition temperature (Td) is usually reported as the temperature at which 5% weight loss occurs. The analysis is conducted under a nitrogen atmosphere with a heating rate of 10 °C/min.

-

Applications and Future Perspectives

Polymers derived from this compound exhibit a rigid, helical chain structure, which imparts unique properties. These materials are being explored for a variety of advanced applications:

-

Chiral Stationary Phases: The helical structure can be utilized for the separation of enantiomers in chromatography.

-

Catalyst Supports: The rigid backbone can serve as a scaffold for catalytically active metal centers.

-

Advanced Materials: The high thermal stability and rigidity of these polymers make them candidates for high-performance materials in electronics and aerospace.

The ability to control the polymerization in a living manner opens up possibilities for the synthesis of well-defined block copolymers and other complex architectures, further expanding the potential applications of these novel polymers.[1][6] Future research will likely focus on tuning the polymer properties through the incorporation of functional comonomers and exploring their self-assembly into ordered nanostructures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. Facile synthesis and controlled self-assembly of poly(phenyl isocyanide)-block-polycarbonate copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Ugi Reaction with 3-Isocyanophenylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex α-aminoacyl amide derivatives from simple starting materials.[1][2] This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is celebrated for its high atom economy, generally high yields, and the ability to generate diverse molecular scaffolds.[1][3] The use of bifunctional reactants, such as the diisocyanide 3-Isocyanophenylisocyanide (1,3-diisocyanobenzene), further expands the complexity of the products, allowing for the synthesis of bis-amides, which can serve as peptidomimetics or precursors to macrocycles.[3][4] These products are of significant interest in drug discovery for creating libraries of compounds for screening against various biological targets.[1][4] This document provides a detailed experimental protocol for the Ugi reaction utilizing this compound, safety guidelines, and illustrative data.

Introduction

The Ugi reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the iminium ion, followed by nucleophilic attack of the carboxylate and a final Mumm rearrangement to yield the stable bis-amide product.[1][2] The reaction is typically exothermic and can be completed within minutes to hours.[1] Common solvents for the Ugi reaction are polar protic solvents like methanol or ethanol, although polar aprotic solvents such as dimethylformamide (DMF) have also been used successfully.[1] The reaction's versatility allows for a wide range of functional groups on the input components, making it a cornerstone of combinatorial chemistry and diversity-oriented synthesis.[1][3]

Experimental Protocol

This protocol describes a general procedure for the Ugi reaction with this compound to synthesize a bis-α-acylamino amide. The reactants and their quantities in the data tables are for illustrative purposes. Researchers should adjust the scale and specific components based on their experimental goals.

Materials:

-

This compound

-

Aldehyde (e.g., Isobutyraldehyde, Benzaldehyde)

-

Primary Amine (e.g., Benzylamine, Aniline)

-

Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)

-

Methanol (reagent grade)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Chromatography supplies (e.g., silica gel, solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (2.2 mmol) and the amine (2.2 mmol) in methanol (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

-

Addition of Components: Add the carboxylic acid (2.2 mmol) to the reaction mixture.

-

Addition of Diisocyanide: In a separate vial, dissolve this compound (1.0 mmol) in methanol (5 mL). Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bis-amide product.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following tables provide illustrative quantitative data for the Ugi reaction with this compound and various components. Yields are hypothetical and representative of typical Ugi reactions.

Table 1: Reactant Specifications

| Component | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Diisocyanide | 1,3-Diisocyanobenzene | C₈H₄N₂ | 128.13 |

| Aldehyde 1 | Isobutyraldehyde | C₄H₈O | 72.11 |

| Aldehyde 2 | Benzaldehyde | C₇H₆O | 106.12 |

| Amine 1 | Benzylamine | C₇H₉N | 107.15 |

| Amine 2 | Aniline | C₆H₇N | 93.13 |

| Carboxylic Acid 1 | Acetic Acid | C₂H₄O₂ | 60.05 |

| Carboxylic Acid 2 | Benzoic Acid | C₇H₆O₂ | 122.12 |

Table 2: Illustrative Reaction Outcomes

| Entry | Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |

| 1 | Isobutyraldehyde | Benzylamine | Acetic Acid | Bis-amide 1 | 75 |

| 2 | Benzaldehyde | Aniline | Benzoic Acid | Bis-amide 2 | 68 |

| 3 | Isobutyraldehyde | Aniline | Benzoic Acid | Bis-amide 3 | 72 |

| 4 | Benzaldehyde | Benzylamine | Acetic Acid | Bis-amide 4 | 70 |

Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following information is based on related compounds such as diisocyanates and dicyanobenzenes and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

-

General Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood. Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes.

-

This compound: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Handle with extreme caution.

-

Other Reactants: Aldehydes, amines, and carboxylic acids may be corrosive, flammable, or toxic. Consult the specific SDS for each reactant before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Diagram 1: General Ugi Reaction Workflow

Caption: A flowchart illustrating the key steps of the Ugi reaction with this compound.

Diagram 2: Ugi Reaction Mechanism

Caption: A simplified representation of the Ugi reaction mechanism.

References

Application Notes and Protocols for 3-Isocyanophenylisocyanide in Functional Materials Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanophenylisocyanide is an aromatic diisocyanide, a class of organic compounds characterized by two isocyanide (-N≡C) functional groups attached to a benzene ring at the meta-positions. The unique electronic and coordination properties of the isocyanide groups make this molecule a versatile building block for the design and synthesis of novel functional materials. Its rigid aromatic core and reactive isocyanide termini allow for the construction of well-defined polymeric structures, metal-organic frameworks (MOFs), and functionalized surfaces with potential applications in catalysis, sensing, and drug delivery.

The isocyanide functional group is isoelectronic with carbon monoxide and can act as a strong σ-donor and a moderate π-acceptor ligand for a wide range of transition metals. This coordination behavior is central to its utility in forming stable metal-ligand bonds, which is a cornerstone of MOF construction and catalyst design. Furthermore, the isocyanide group can participate in various multicomponent reactions, such as the Passerini and Ugi reactions, enabling the facile synthesis of complex organic molecules and functional polymers.[1][2]